Cas no 131001-86-0 (Methyl 2-bromo-3-methylbenzoate)
Methyl 2-bromo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-3-methylbenzoate
- 2-Bromo-m-toluic acid methyl ester
- 2-BROMO-3-METHYL-BENZOIC ACID METHYL ESTER
- Methyl 2-Bromo-3-Methoxynicotinate
- Benzoic acid, 2-bromo-3-methyl-, methyl ester
- methyl 2-bromo-3-methyl-benzoate
- 2-Bromo-3-methylbenzoic Acid Methyl Ester
- Methyl 2-Bromo-m-toluate
- 3-Methyl-2-bromobenzoicacid methyl ester
- Methyl 2-bromo-3-met
- Methyl 3-Methyl-2-Bromobenzoate
- 2-Bromo-m-toluic acid methyl ester (COOCH3=1)
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- MDL: MFCD00144762
- Inchi: 1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
- InChI Key: QAOFGUXVDAZKBW-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)OC)=CC=CC=1C
Computed Properties
- Exact Mass: 227.97900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.433
- Boiling Point: 267.4°C at 760 mmHg
- Flash Point: 115.5℃
- Refractive Index: 1.5530 to 1.5570
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 26.30000
- LogP: 2.54410
Methyl 2-bromo-3-methylbenzoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Inert atmosphere,Room Temperature
Methyl 2-bromo-3-methylbenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-bromo-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 062778-5g |
Methyl 2-Bromo-3-methylbenzoate |
131001-86-0 | 95% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 062778-10g |
Methyl 2-Bromo-3-methylbenzoate |
131001-86-0 | 95% | 10g |
£23.00 | 2022-03-01 | |
| Fluorochem | 062778-25g |
Methyl 2-Bromo-3-methylbenzoate |
131001-86-0 | 95% | 25g |
£45.00 | 2022-03-01 | |
| Fluorochem | 062778-100g |
Methyl 2-Bromo-3-methylbenzoate |
131001-86-0 | 95% | 100g |
£141.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131723-100g |
Methyl 2-bromo-3-methylbenzoate |
131001-86-0 | 98% | 100g |
¥652.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131723-1g |
Methyl 2-bromo-3-methylbenzoate |
131001-86-0 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131723-25g |
Methyl 2-bromo-3-methylbenzoate |
131001-86-0 | 98% | 25g |
¥204.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131723-5g |
Methyl 2-bromo-3-methylbenzoate |
131001-86-0 | 98% | 5g |
¥58.90 | 2023-09-02 | |
| Alichem | A015008588-250mg |
Methyl 2-bromo-3-methylbenzoate |
131001-86-0 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015008588-500mg |
Methyl 2-bromo-3-methylbenzoate |
131001-86-0 | 97% | 500mg |
790.55 USD | 2021-06-21 |
Methyl 2-bromo-3-methylbenzoate Suppliers
Methyl 2-bromo-3-methylbenzoate Related Literature
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Zhicai Chen,Yu Zhang,Pu Wang,Jiaxin Yang,Kun Yang,Jianfeng Li,Jie Yang,Yongchun Li,Huanli Dong,Xugang Guo Chem. Commun. 2022 58 12467
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Amandine Luc,Joanna Wencel-Delord Chem. Commun. 2023 59 8159
Additional information on Methyl 2-bromo-3-methylbenzoate
Methyl 2-bromo-3-methylbenzoate (CAS No. 131001-86-0): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2-bromo-3-methylbenzoate, identified by its CAS number 131001-86-0, is a significant compound in the realm of organic synthesis and pharmaceutical development. This aromatic ester, characterized by its bromine and methyl substituents on a benzoate backbone, has garnered attention due to its utility as a key intermediate in the synthesis of various bioactive molecules. The structural features of this compound make it particularly valuable for constructing complex scaffolds that are prevalent in modern drug discovery efforts.
The< strong>2-bromo and 3-methyl functional groups on the benzoate ring provide distinct handles for further chemical manipulation. The bromine atom, being highly reactive, facilitates nucleophilic substitution reactions, allowing for the introduction of diverse side chains or heterocyclic moieties. This reactivity is leveraged in the synthesis of heterocycles, which are integral to many pharmacophores. The< strong>methyl group, on the other hand, influences the electronic properties of the aromatic system and can participate in various organic transformations, including Friedel-Crafts alkylation and acylation reactions.
In recent years, the demand for efficient synthetic routes to complex molecules has driven innovation in the use of intermediates like methyl 2-bromo-3-methylbenzoate. Researchers have been exploring novel methodologies to maximize yield and minimize side reactions. One notable area of development involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of biaryl systems. The< strong>bromine moiety in methyl 2-bromo-3-methylbenzoate is particularly amenable to such transformations, enabling the formation of carbon-carbon bonds with remarkable precision.
The pharmaceutical industry has also embraced this compound for its role in synthesizing novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anti-inflammatory properties. The< strong>benzoate core is a common motif in many drugs due to its favorable pharmacokinetic profile and interaction with biological targets. By incorporating functional groups like bromine and methyl at specific positions, chemists can fine-tune the properties of these derivatives to achieve desired biological activities.
Advances in computational chemistry have further enhanced the utility of methyl 2-bromo-3-methylbenzoate as a synthetic building block. Molecular modeling techniques allow researchers to predict reaction outcomes with high accuracy, thereby optimizing synthetic strategies before experimental work begins. This approach has been particularly beneficial in designing multi-step syntheses that involve multiple functional group transformations. The< strong>methyl and< strong>bromine substituents serve as critical points of interaction in these models, guiding chemists toward efficient synthetic pathways.
The agrochemical sector has also recognized the value of this compound. Derivatives of methyl 2-bromo-3-methylbenzoate have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The ability to modify the aromatic ring through selective functionalization allows for the creation of compounds with tailored biological activities against pests while minimizing environmental impact.
In conclusion, methyl 2-bromo-3-methylbenzoate (CAS No. 131001-86-0) is a versatile intermediate that plays a crucial role in modern chemical synthesis. Its structural features enable a wide range of transformations, making it indispensable in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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